Boc-amino-acetic acid diethylamide
Description
Contextual Significance in Organic Synthesis and Pharmaceutical Science
The significance of Boc-amino-acetic acid diethylamide is intrinsically linked to the functions of its constituent parts: the Boc-protected glycine (B1666218) and the diethylamide.
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. prepchem.comguidechem.com Its primary function is to temporarily block the reactivity of the amino group of an amino acid, allowing for selective reactions at other sites of the molecule. guidechem.com The Boc group is favored for its stability under a wide range of conditions and its facile removal under moderately acidic conditions, which minimizes the risk of unintended side reactions. prepchem.com This protective strategy is fundamental in the stepwise assembly of peptides, where precise control over bond formation is paramount. prepchem.com
Boc-glycine , the precursor to the diethylamide, is a widely utilized building block in the synthesis of peptides and other complex organic molecules. guidechem.comchemicalbook.com Its simple, non-chiral structure makes it a valuable component for introducing flexible glycine units into peptide chains.
The diethylamide functionality, on the other hand, imparts specific properties to the molecule. Amides are generally more stable to hydrolysis than their corresponding esters or acid chlorides. The N,N-disubstituted nature of the diethylamide in this compound further enhances its stability. In the context of pharmaceutical science, the conversion of a carboxylic acid to a diethylamide can significantly alter a molecule's pharmacokinetic properties, such as its solubility, metabolic stability, and ability to cross biological membranes.
The synthesis of amides from N-protected amino acids is a well-established transformation in organic chemistry. A common method involves the activation of the carboxylic acid of the Boc-amino acid, followed by reaction with a secondary amine, in this case, diethylamine. Reagents such as p-toluenesulphonyl chloride can be used to activate the carboxyl group for amidation. tuodaindus.com
Interdisciplinary Research Trajectories and Current Scope
The interdisciplinary applications of Boc-protected amino acid amides, including the diethylamide derivative of glycine, span from fundamental synthetic methodology to the development of new therapeutic agents.
In the field of medicinal chemistry , the incorporation of amide functionalities is a common strategy to improve the drug-like properties of lead compounds. The diethylamide group can influence a molecule's lipophilicity and hydrogen bonding capacity, which are critical determinants of its biological activity. Research in this area often involves the synthesis of a library of amide derivatives to explore structure-activity relationships (SAR).
In materials science , N-protected amino acids and their derivatives are being explored as building blocks for the creation of novel biomaterials, such as peptidomimetics and self-assembling nanostructures. The predictable hydrogen bonding patterns and conformational preferences of these molecules can be harnessed to design materials with specific structural and functional properties.
The current scope of research involving compounds like this compound is focused on leveraging the unique properties conferred by the Boc protecting group and the diethylamide moiety. This includes the development of more efficient and selective synthetic methods and the exploration of their potential in creating new molecules with tailored biological or material properties. While specific research findings on this compound are not extensively reported in mainstream literature, the principles governing its synthesis and reactivity are well-established within the broader context of peptide and medicinal chemistry.
Interactive Data Tables
Table 1: Properties of the Core Precursor: Boc-glycine
| Property | Value | Reference |
| Chemical Formula | C7H13NO4 | nih.gov |
| Molecular Weight | 175.18 g/mol | nih.gov |
| Appearance | White to off-white solid | guidechem.com |
| Melting Point | 86-89 °C | chemicalbook.com |
| Solubility | Soluble in organic solvents like methanol (B129727) and acetone; slightly soluble in water. | guidechem.com |
Table 2: General Characteristics of Diethylamides
| Characteristic | Description |
| Stability | Generally stable to hydrolysis, especially N,N-disubstituted amides. |
| Solubility | The diethyl group increases lipophilicity compared to the parent carboxylic acid. |
| Biological Activity | Can influence a molecule's ability to interact with biological targets and cross cell membranes. |
| Synthesis | Typically formed by the reaction of a carboxylic acid (or its activated derivative) with diethylamine. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(diethylamino)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6-13(7-2)9(14)8-12-10(15)16-11(3,4)5/h6-8H2,1-5H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZSEPNHPXXTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326805 | |
| Record name | Boc-amino-acetic acid diethylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500871-60-3 | |
| Record name | Boc-amino-acetic acid diethylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 500871-60-3 | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for Boc Amino Acetic Acid Diethylamide and Analogs
Strategic Amidation Approaches to the Diethylamide Moiety
The creation of the diethylamide functional group can be achieved through several synthetic routes, primarily involving the reaction of a carboxylic acid precursor or its activated derivative with diethylamine.
Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide bond, typically requiring high temperatures and the removal of water to drive the equilibrium towards the product. While conceptually simple, this method can be limited by the need for harsh conditions. More recent developments have focused on the use of catalysts to facilitate this transformation under milder conditions. For instance, boronic acid catalysts have been shown to be effective in promoting the direct amidation of N-Boc protected amino acids with various amines. researchgate.netresearchgate.net Another approach utilizes borate (B1201080) esters, such as B(OCH2CF3)3, which can mediate the direct amidation of carboxylic acids and amines, often allowing for purification by simple filtration rather than chromatography. acs.orgrsc.org
A more common and generally milder approach to forming the diethylamide bond involves the use of coupling reagents. These reagents activate the carboxylic acid group of Boc-amino-acetic acid, making it more susceptible to nucleophilic attack by diethylamine. A wide array of coupling reagents are available, each with its own advantages and specific applications. youtube.com
Commonly used carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), are highly effective for this purpose. nih.govpeptide.com The mechanism involves the formation of an O-acylisourea intermediate, which is then attacked by the amine. The addition of HOBt can minimize side reactions and racemization. peptide.com Other phosphonium-based reagents like BOP, PyBOP, and PyAOP are also powerful coupling agents, particularly useful for sterically hindered or less reactive substrates. peptide.com The choice of coupling reagent and reaction conditions is critical to maximize yield and purity of the final product. nih.gov
N-Protection Strategies Employing the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions. total-synthesis.comjk-sci.comwikipedia.org
The introduction of the Boc group onto the nitrogen atom of aminoacetic acid diethylamide is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. jk-sci.comhighfine.com The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.
The choice of solvent can significantly influence the rate and efficiency of the Boc protection reaction. Common solvents include tetrahydrofuran (B95107) (THF), dioxane, acetonitrile, and even water or biphasic systems. fishersci.co.uk For instance, alcoholic solvents have been reported to enhance the rate of Boc protection of some amines, even without the need for a base. wuxibiology.com Solvent-free conditions have also been developed, offering a more environmentally friendly approach. jk-sci.comorganic-chemistry.org The reaction is often performed at room temperature or with gentle heating. fishersci.co.uk
Table 1: Solvent Systems for Boc Protection
| Solvent System | Typical Conditions | Notes |
| Tetrahydrofuran (THF) | Room temperature or 40 °C, with a base. fishersci.co.uk | A common and effective solvent. |
| Dioxane/Water | Room temperature, often with a base like NaOH. highfine.com | Suitable for water-soluble amines. |
| Acetonitrile | Room temperature, often with a catalytic base like DMAP. wikipedia.org | Good for a range of amines. |
| Methanol (B129727) | Room temperature, can enhance the rate for certain amines. wuxibiology.com | Can act as both solvent and catalyst. |
| Water-acetone | Room temperature, catalyst-free for some substrates. nih.gov | An environmentally friendly option. |
| Solvent-free | Room temperature or gentle heating. jk-sci.comorganic-chemistry.org | Reduces waste and simplifies workup. |
While Boc protection can proceed without a catalyst, the addition of a base is common practice to neutralize the acidic byproduct and accelerate the reaction. total-synthesis.comjk-sci.com Both inorganic bases like sodium hydroxide (B78521) and sodium bicarbonate, and organic bases such as triethylamine (B128534) (TEA) are frequently used. jk-sci.comfishersci.co.uk
For less nucleophilic amines, or to further increase the reaction rate, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often employed. wikipedia.orgcommonorganicchemistry.comcommonorganicchemistry.com DMAP acts as a nucleophilic catalyst by first reacting with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is then readily attacked by the amine, regenerating the DMAP catalyst. commonorganicchemistry.comcommonorganicchemistry.com The use of DMAP can significantly speed up the protection of even weakly nucleophilic amines. commonorganicchemistry.com However, it's important to note that DMAP can also promote side reactions if not used judiciously. commonorganicchemistry.comcommonorganicchemistry.com Other catalysts, including various Lewis acids and solid-supported catalysts, have also been explored to facilitate Boc protection under different conditions. nih.govresearchgate.net
Selective N-Boc Protection in Polyfunctional Substrates
In the synthesis of complex molecules containing multiple reactive sites, the selective protection of a specific amino group is a significant challenge. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under mild acidic conditions. Methodologies for achieving high selectivity in the N-Boc protection of polyfunctional substrates, such as diamines or amino alcohols, are critical for efficient synthesis.
The selective protection of a primary amine in the presence of a secondary amine is a common requirement in organic synthesis. This differentiation is typically achieved by exploiting the inherent differences in nucleophilicity and steric hindrance between the two types of amines. Primary amines are generally less sterically hindered and more nucleophilic than secondary amines, allowing for selective reactions under controlled conditions.
Several protocols have been developed to achieve this selectivity:
Stoichiometric Control: Using a single equivalent of the protecting agent, such as di-tert-butyl dicarbonate ((Boc)₂O), can favor the mono-protection of the more reactive primary amine.
Reaction Conditions: Most anhydrides will react selectively with a primary amine, even in an aqueous environment. One-pot procedures involving tandem direct reductive amination of aldehydes with primary amines, followed by N-Boc protection, have proven to be efficient and versatile for producing N-Boc protected secondary amines.
Thermal Flow Deprotection: In the context of deprotection, continuous flow chemistry allows for precise temperature control, which can be used to selectively remove a more labile N-Boc group. While challenging, this method has been used to differentiate between N-Boc groups on primary and secondary aliphatic amines, a feat difficult to achieve with traditional strong-acid methods.
Table 1: Protocols for Differentiating Primary and Secondary Amine Reactivity
| Method | Reagents/Conditions | Key Feature | Reference |
| Tandem Reductive Amination | (Boc)₂O / Sodium Triacetoxyborohydride (STAB) | One-pot synthesis of N-Boc protected secondary amines from aldehydes and primary amines. | |
| Selective Protection | 1 equivalent of (Boc)₂O, NaHCO₃ | Exploits higher reactivity of primary amines for mono-protection. | |
| Selective Deprotection | Thermal Continuous Flow | Precise temperature control allows for selective deprotection of more labile N-Boc groups. |
When substrates contain other sensitive functional groups (like hydroxyls or other nucleophiles) or stereocenters, the protection protocol must be both chemoselective and stereoselective.
Chemoselectivity ensures that only the intended amino group reacts. Several catalysts and solvent systems have been developed to enhance the chemoselectivity of N-Boc protection:
Catalyst-Free Systems: N-tert-butyloxycarbonylation of amines can be performed chemoselectively in water without any catalyst, avoiding side products like isocyanates or ureas. This method is effective for protecting amino alcohols without the formation of oxazolidinone byproducts.
Heterogeneous Catalysts: Reusable solid catalysts like perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) or Amberlyst-15 allow for efficient and clean N-Boc protection under solvent-free or mild conditions.
Specialized Solvents: The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst enables simple and efficient chemoselective mono-N-Boc protection of diverse amines.
Stereoselectivity refers
Deprotection Chemistry of the Boc Group in Complex Molecular Systems
The removal of the Boc group, a common amine protecting group in organic synthesis, can be achieved through various methods, with acid-catalyzed cleavage being the most prevalent. bzchemicals.comjk-sci.com The choice of deprotection strategy is often dictated by the presence of other functional groups within the molecule to ensure selective cleavage. acsgcipr.org
Strong acids are typically employed for the removal of the Boc group. acsgcipr.org Reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid are commonly used, often in a suitable organic solvent like dichloromethane (B109758) (DCM) or methanol. bzchemicals.comacsgcipr.orgwikipedia.org The acid-catalyzed deprotection proceeds through a mechanism involving protonation and subsequent fragmentation. acsgcipr.org
The initial step in the acid-catalyzed deprotection of the Boc group is the protonation of the carbamate (B1207046). commonorganicchemistry.commasterorganicchemistry.com While protonation can occur at either the carbonyl oxygen or the nitrogen atom, theoretical calculations suggest that protonation of the carbonyl oxygen is more favorable. nih.gov Following protonation, the C-O bond of the tert-butyl group cleaves, leading to the formation of a carbamic acid and a tert-butyl cation. commonorganicchemistry.commasterorganicchemistry.com The resulting carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. commonorganicchemistry.commasterorganicchemistry.com The liberated amine is then protonated by the acidic medium. commonorganicchemistry.com
Protonation of the Boc-protected amine by a strong acid. bzchemicals.com
Cleavage of the protonated species to form a tert-butyl cation and a carbamic acid. bzchemicals.com
Decarboxylation of the carbamic acid to produce the free amine. bzchemicals.com
It is important to note that the deprotection reaction produces gaseous byproducts, carbon dioxide and isobutylene (B52900) (from the tert-butyl cation), necessitating that the reaction is not performed in a closed system. commonorganicchemistry.comstackexchange.com
Table 1: Common Acids Used for Boc Deprotection
| Acid | Typical Conditions | Reference |
|---|---|---|
| Trifluoroacetic acid (TFA) | DCM, room temperature | bzchemicals.comwikipedia.org |
| Hydrochloric acid (HCl) | Methanol or dioxane | wikipedia.org |
| Sulfuric acid | Toluene | acsgcipr.org |
| Phosphoric acid | Aqueous THF | organic-chemistry.org |
| Methanesulfonic acid | Methanol | acsgcipr.org |
A key intermediate formed during the acid-catalyzed deprotection of the Boc group is the tert-butyl cation. acsgcipr.orgcommonorganicchemistry.com This carbocation is relatively stable due to hyperconjugation. rsc.org The fate of the tert-butyl cation can vary depending on the reaction conditions and the presence of nucleophiles. acsgcipr.org
The primary pathways for the tert-butyl cation include:
Deprotonation: The cation can lose a proton to form isobutylene, a gaseous byproduct. acsgcipr.orgcommonorganicchemistry.com
Alkylation: The electrophilic tert-butyl cation can react with any nucleophilic species present in the reaction mixture, leading to undesired side reactions. acsgcipr.orgresearchgate.net Nucleophilic sites on the substrate itself, such as electron-rich aromatic rings, thiols, and guanidines, are particularly susceptible to alkylation. acsgcipr.org
Reaction with Solvents or Scavengers: The cation can be trapped by nucleophilic solvents or intentionally added scavengers. researchgate.net
The potential for the tert-butyl cation to cause side reactions is a significant consideration in the design of synthetic strategies involving Boc deprotection. acsgcipr.orgresearchgate.net
To prevent unwanted alkylation by the tert-butyl cation, scavengers are often added to the reaction mixture. wikipedia.orgresearchgate.net These scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate or product, effectively trapping the cation and preventing it from participating in side reactions. acsgcipr.orgorganic-chemistry.org
Commonly used scavengers include:
Thioanisole: A frequently used scavenger in peptide synthesis. wikipedia.orgresearchgate.net
Anisole: Another effective scavenger for trapping the tert-butyl cation. wikipedia.org
Triisopropylsilane (TIS): Often used in combination with TFA and water. researchgate.net
Thiophenol: Can be used to prevent alkylation of nucleophilic substrates. organic-chemistry.org
The choice of scavenger and its concentration depends on the specific substrate and reaction conditions. For instance, in solid-phase peptide synthesis, a common scavenger cocktail is a mixture of TFA, water, and TIS. researchgate.net The use of scavengers is a critical strategy for improving the yield and purity of the desired product by minimizing the formation of alkylated byproducts.
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Purpose | Reference |
|---|---|---|
| Thioanisole | Traps tert-butyl cation | wikipedia.orgresearchgate.net |
| Anisole | Traps tert-butyl cation | wikipedia.org |
| Triisopropylsilane (TIS) | Reduces byproducts in peptide synthesis | researchgate.net |
| Thiophenol | Prevents alkylation of nucleophiles | organic-chemistry.org |
While acid-catalyzed cleavage is the most common method for Boc deprotection, alternative methodologies exist that offer advantages in specific contexts, particularly when orthogonal protection strategies are required.
Lewis acids can also be employed to remove the Boc protecting group. bzchemicals.comcommonorganicchemistry.com These methods can sometimes offer greater selectivity compared to strong Brønsted acids. acs.org
Zinc Bromide (ZnBr₂): Zinc bromide in a solvent like dichloromethane (DCM) can be used for Boc deprotection. commonorganicchemistry.comacs.org It has been reported to selectively cleave the Boc group from secondary amines while leaving those on primary amines intact. jk-sci.com However, the efficacy of ZnBr₂ can be influenced by the presence of other Lewis basic functional groups in the molecule, which may coordinate with the Lewis acid and inhibit the reaction. acs.orgresearchgate.net
Trimethylsilyl (B98337) Iodide (TMSI): TMSI is another reagent used for Boc deprotection, particularly when milder conditions are necessary. wikipedia.orgnih.gov The deprotection mechanism with TMSI involves the silylation of the carbonyl oxygen, followed by the elimination of tert-butyl iodide. wikipedia.org The resulting silyl (B83357) carbamate is then hydrolyzed to the carbamic acid, which subsequently decarboxylates to the free amine. wikipedia.org TMSI can be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) to reduce cost and handle the reagent's instability. acsgcipr.org This method has been shown to be efficient for the deprotection of N-Boc amino acids to yield zwitterionic products directly. lookchem.com
Table 3: Lewis Acids for Boc Deprotection
| Lewis Acid | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Can show selectivity for secondary amines. | jk-sci.comcommonorganicchemistry.comacs.org |
| Trimethylsilyl Iodide (TMSI) | Acetonitrile or Dichloromethane | Useful for substrates sensitive to harsh acidic conditions. | wikipedia.orgnih.govlookchem.com |
Alternative and Orthogonal Deprotection Methodologies
Exploration of Thermal and Enzymatic Decarboxylation
The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability under many conditions but can be cleaved under specific thermal or acidic stimuli, a process that concludes with decarboxylation. researchgate.net
Thermal Decarboxylation: The removal of the Boc group from amines can be achieved simply by heating, often requiring temperatures of 150°C or higher for a practical reaction rate. acsgcipr.org This thermolytic deprotection proceeds through a fragmentation mechanism, yielding the free amine, isobutylene, and carbon dioxide. acsgcipr.org The process can be viewed as a green chemistry approach as it avoids the use of catalysts or strong acids. acsgcipr.org However, the high temperatures required can potentially lead to side reactions, such as racemization in chiral substrates. acsgcipr.org
Studies on various Boc-protected amino acids have shown that thermal treatment at around 150°C can effect deprotection, although sometimes with incomplete conversions. rsc.org The addition of water has been shown to significantly improve the yield and purity of the resulting amine. rsc.org Water at elevated temperatures is believed to act as a catalyst for the neutral and selective N-Boc deprotection. acsgcipr.org For instance, the deprotection of Boc-L-Aspartic and Glutamic acids was found to be particularly rapid under these conditions. rsc.org In continuous flow reactor systems, thermolytic deprotection has been successfully demonstrated, where precise temperature control allows for selective cleavage. nih.gov
The general mechanism for acid-catalyzed deprotection, which shares features with the thermal process, involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group to form a stable carbocation. The resulting carbamic acid is unstable and spontaneously undergoes decarboxylation to release the free amine and carbon dioxide. chemistrysteps.com
Enzymatic Decarboxylation: While specific enzymatic decarboxylation of Boc-amino-acetic acid diethylamide is not extensively documented, the broader field of biocatalysis offers insights into related transformations. Enzymes, particularly hydrolases like proteases and amidases, are capable of cleaving amide bonds with high specificity under mild conditions. mdpi.comlibretexts.org For example, Carboxypeptidase A, a metalloprotease, utilizes a zinc ion to activate the amide carbonyl for hydrolysis. mdpi.com
Enzymes within the ATP-grasp family are known to catalyze amide bond formation by activating a carboxylic acid to form a high-energy acylphosphate intermediate. nih.gov While this is the reverse reaction, it demonstrates the principle of enzymatic manipulation of the amide functionality. The development of enzymatic cascades has enabled highly stereoselective and regioselective amide bond synthesis, suggesting that enzymatic approaches for the reverse reaction (cleavage) are plausible. nih.gov
Transamidation Reactions of the Diethylamide Moiety
Transamidation, the conversion of one amide into another by reaction with an amine, is a challenging yet attractive transformation in organic synthesis. rsc.orgnih.gov The inherent stability of the amide bond, due to resonance delocalization, makes it less susceptible to nucleophilic attack, often necessitating catalytic activation. nih.govmdpi.com
Fundamental Mechanistic Insights into Amide Bond Exchange
The direct reaction between an amide and an amine is typically an equilibrium process that is difficult to drive to completion. nih.gov Catalysts are required to activate the amide moiety. The mechanism of amide bond exchange generally involves the nucleophilic attack of an incoming amine on the activated carbonyl carbon of the amide.
Two primary mechanisms for catalyzed amide hydrolysis, which provide a model for transamidation, are:
Acidic Conditions : The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule (or an amine in transamidation) attacks the carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the original amine (as its protonated, non-nucleophilic ammonium (B1175870) salt) yield the new carboxylic acid (or amide). libretexts.org
Basic Conditions : A hydroxide ion (or an amine anion) directly attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the amide ion (a poor leaving group), which then deprotonates the newly formed carboxylic acid. libretexts.org
For transamidation, activation often involves a Lewis acid or a transition metal catalyst that coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the incoming amine nucleophile. mdpi.com The N-Boc group in this compound can function as an activating group, weakening the amide C–N bond and facilitating cleavage. nih.gov
Transition-Metal-Catalyzed Transamidation Systems
The challenge of cleaving the stable secondary amide bond in molecules like this compound has been addressed through the development of transition-metal-catalyzed methods. acs.org
A significant breakthrough in the transamidation of secondary amides involves the use of non-precious metal catalysis, particularly with nickel. rsc.orgnih.gov Researchers have developed a two-step approach where a secondary amide is first activated by treatment with di-tert-butyl dicarbonate (Boc₂O). acs.orgnih.gov This N-activation weakens the amide C-N bond. The subsequent nickel-catalyzed reaction with an amine nucleophile efficiently yields the transamidated product. nih.gov
This methodology has proven to be general and mild, tolerating a wide range of substrates and functional groups. nih.govacs.org It is effective for both alkyl and aryl secondary amides and can be used with various amine nucleophiles, including hindered amines and optically enriched amino esters. nih.gov The mildness of the conditions is highlighted by its successful application to substrates with epimerizable stereocenters without loss of stereochemical integrity. nih.gov
Table 1: Examples of Nickel-Catalyzed Transamidation of Boc-Activated Secondary Amides This table presents selected examples from literature demonstrating the scope of nickel-catalyzed transamidation.
| Entry | Boc-Activated Amide Substrate | Amine Nucleophile | Product | Yield (%) | Reference |
| 1 | N-Boc-N-phenylbenzamide | Morpholine | N-Benzoylmorpholine | 92 | nih.gov |
| 2 | N-Boc-N-phenylbenzamide | Dibenzylamine | N,N-Dibenzylbenzamide | 88 | nih.gov |
| 3 | N-Boc-N-benzyl-(thiophen-2-yl)carboxamide | Pyrrolidine | N-(Thiophene-2-carbonyl)pyrrolidine | 85 | nih.gov |
| 4 | Boc-activated secondary aliphatic amide | Phenylalanine methyl ester | Dipeptide derivative | 80 | nih.gov |
| 5 | Boc-activated secondary aliphatic amide | Proline methyl ester | Dipeptide derivative | 89 | nih.gov |
While nickel catalysis is prominent, other metal and organocatalytic systems have been explored for transamidation.
Other Metal Catalysts : Palladium-NHC complexes have been utilized for the transamidation of secondary benzamide (B126) derivatives. nih.gov Other systems include the use of Ti(NMe₂)₄ and Sc(OTf)₃ for the transamidation of N-aryl amides and Pd(OAc)₂ with 2,2′-bipyridine for tertiary amides. mdpi.com Hydrated salts of Iron(III) have also been shown to catalyze the transamidation of various amides with a broad substrate scope. organic-chemistry.org
Organocatalytic Systems : Metal-free transamidation offers a greener alternative. mdpi.com L-proline has been identified as an effective organocatalyst for the transamidation of carboxamides with various amines under solvent-free conditions. mdpi.comorganic-chemistry.org Another approach involves using carbon dioxide (CO₂) as a traceless catalyst to promote transamidation reactions. organic-chemistry.org Additionally, a simple and efficient organocatalytic method using a surfactant (CTAB) and an oxidizing agent (tBuOOH) has been developed to create activated amides that can readily undergo transamidation. acs.org
Substrate Scope and Regioselectivity in Amide Metathesis
The success of a synthetic methodology relies heavily on its scope and selectivity. For the transamidation of secondary amides like this compound, these factors are crucial.
The nickel-catalyzed transamidation of Boc-activated amides demonstrates a broad substrate scope. acs.org It is compatible with amides bearing both electron-donating and electron-withdrawing groups, as well as heterocyclic structures. nih.gov The scope with respect to the amine nucleophile is also extensive, encompassing primary and secondary amines, anilines, and amino acid derivatives. acs.orgnih.gov Competition experiments have been conducted to map out selectivity patterns, which are valuable for planning synthetic routes. nih.gov
Regioselectivity becomes a key consideration when a molecule contains multiple potential reaction sites. In enzymatic cascades, for example, high regioselectivity can be achieved. nih.gov Chemo- and biocatalytic cascades have been designed for the regioselective C-H bond amidation of simple arenes, demonstrating the power of combining different catalytic strategies to control reaction outcomes. nih.gov In transition-metal catalysis, the choice of catalyst and ligand can influence which amide bond reacts in a poly-functionalized substrate. researchgate.net For a molecule like this compound, the Boc-activation strategy specifically primes the secondary amide for reaction, ensuring high regioselectivity for transamidation at the desired position.
An in-depth analysis of the chemical behavior of this compound reveals a rich landscape of reactivity, primarily centered on the strategic manipulation of its constituent functional groups. The tert-butoxycarbonyl (Boc) protecting group and the activated alpha-carbon position present key opportunities for controlled transformations. This article elucidates the intrinsic chemical reactivity of this compound, with a specific focus on its hydrolysis and solvolysis pathways and the methods for its functionalization at the alpha-carbon.
Intrinsic Chemical Reactivity and Reaction Mechanism Elucidation
**3.3. Other Transformative Reactions and Functional Group Manipulations
The structure of Boc-amino-acetic acid diethylamide incorporates two primary sites susceptible to hydrolysis: the Boc-carbamate and the diethylamide moiety. However, these groups exhibit markedly different lability under hydrolytic conditions, which allows for selective transformations. The Boc group is notoriously sensitive to acid, a characteristic frequently exploited for its removal (deprotection) in organic synthesis. acsgcipr.orgresearchgate.net In contrast, the tertiary amide group is significantly more robust and requires more forcing conditions for its cleavage. masterorganicchemistry.com
The controlled hydrolysis of this compound almost exclusively refers to the selective cleavage of the Boc group to reveal the free amine, leaving the diethylamide intact. researchgate.net This transformation is a cornerstone of peptide chemistry and amine synthesis. masterorganicchemistry.com The reaction proceeds via an acid-catalyzed mechanism. The initial step involves the protonation of the carbamate's carbonyl oxygen by a strong acid. masterorganicchemistry.com This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the stable tert-butyl cation, which typically forms isobutylene (B52900). acsgcipr.orgmasterorganicchemistry.com The resulting carbamic acid is unstable and rapidly decarboxylates to yield the protonated primary amine and carbon dioxide. jk-sci.com
Table 1: Reagents and Conditions for Controlled Hydrolysis (Boc-Deprotection)
| Reagent(s) | Solvent(s) | Temperature | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM), Neat | 0 °C to Room Temp. | Very common and efficient method. jk-sci.com |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol (B129727) | 0 °C to Room Temp. | Often used as a 4M solution in dioxane. rsc.org |
| p-Toluenesulfonic Acid (pTSA) | Dichloromethane (DCM) | Room Temp. | A solid, less volatile acid alternative. jk-sci.com |
| Choline chloride/pTSA (DES) | Deep Eutectic Solvent (DES) | Room Temp. | A green chemistry approach to deprotection. mdpi.com |
| Montmorillonite K10 clay | Dichloroethane | Room Temp. | A heterogeneous catalyst, useful for specific selectivities. jk-sci.com |
While the diethylamide group is stable to the acidic conditions used for Boc deprotection, its hydrolysis can be achieved under more vigorous conditions, such as prolonged heating with concentrated aqueous acid or base. masterorganicchemistry.com This stability difference ensures that the primary transformation observed under controlled conditions is the selective removal of the Boc protecting group.
The alpha-carbon of this compound, situated between the nitrogen atom and the amide carbonyl, is a key position for introducing molecular complexity. The protons on this carbon are weakly acidic due to the influence of the adjacent carbonyl group and can be removed by a strong base to form a nucleophilic enolate. masterorganicchemistry.comquimicaorganica.org
A critical prerequisite for the formation of this enolate is the presence of a tertiary amide, such as the diethylamide group in the title compound. youtube.com In primary or secondary amides, the N-H proton is significantly more acidic than the alpha-carbon C-H proton, and deprotonation would occur at the nitrogen instead. quimicaorganica.org The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is standard for generating amide enolates. youtube.com
Once formed, the enolate is a potent nucleophile that can react with a range of electrophiles, enabling the construction of new carbon-carbon bonds at the alpha-position. masterorganicchemistry.com This provides a direct pathway to a variety of non-natural alpha-amino acid derivatives.
Beyond classical enolate chemistry, modern catalytic methods have been developed for the functionalization of the alpha-carbon of glycine (B1666218) derivatives. These approaches often proceed under milder conditions and offer alternative pathways to alpha-functionalized products. Copper-catalyzed cross-coupling reactions, for instance, can introduce aryl, vinyl, and alkynyl groups by generating an electrophilic glycine intermediate in situ that is then intercepted by a nucleophile. nih.gov Another advanced strategy involves photoredox catalysis, which can promote radical-radical cross-coupling reactions to form new C(sp³)–C(sp³) bonds at the alpha-position. nih.gov
Table 2: Methodologies for Alpha-Carbon Functionalization
| Reaction Type | Reagents/Catalyst | Electrophile/Nucleophile | Functional Group Introduced |
|---|
These functionalization strategies highlight the versatility of the this compound scaffold in synthetic chemistry, providing multiple avenues for the creation of structurally diverse molecules.
Advanced Applications in Peptide Chemistry and Bio Inspired Macromolecules
Indispensable Role in Peptide Synthesis Methodologies
Boc-protected amino acids, including Boc-amino-acetic acid diethylamide, are fundamental building blocks in various peptide synthesis strategies. Their stability and selective deprotection characteristics make them invaluable tools for chemists.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient, stepwise assembly of amino acids on a solid support. bachem.com The Boc/benzyl (B1604629) (Boc/Bzl) protection scheme has historically been a widely used strategy in this field. seplite.com
The Boc/Bzl strategy, a classical approach in peptide synthesis, utilizes the tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and benzyl-based groups for the semi-permanent protection of amino acid side chains. seplite.compeptide.com While both protecting groups are labile to acid, their removal requires different acid strengths, forming a quasi-orthogonal system. biosynth.com The Boc group can be removed with moderate acids like trifluoroacetic acid (TFA), while stronger acids such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) are needed to cleave the benzyl-based side-chain protecting groups and release the peptide from the resin. seplite.compeptide.comchempep.com
This strategy offers several advantages. Boc-protected amino acids are often crystalline, stable for long-term storage, and less prone to side reactions during acid hydrolysis. seplite.com The protonation of the N-terminus after Boc group removal with TFA helps to disrupt hydrogen bonding that can lead to peptide aggregation, a significant challenge in peptide synthesis. peptide.com This is particularly beneficial for the synthesis of long or difficult sequences. peptide.com The Boc/Bzl strategy is also well-suited for synthesizing hydrophobic peptides and those containing ester and thioester moieties. nih.gov
The pioneering work of R.B. Merrifield in developing SPPS, which utilized Boc-protected amino acids, revolutionized the field and enabled the synthesis of peptides like bradykinin. seplite.commasterorganicchemistry.com
Table 1: Key Features of the Boc/Benzyl Strategy in SPPS
| Feature | Description | References |
| α-Amino Protection | tert-Butyloxycarbonyl (Boc) | seplite.compeptide.com |
| Side-Chain Protection | Benzyl-based groups (e.g., Bzl) | seplite.compeptide.com |
| Boc Deprotection | Moderate acid (e.g., 20-50% TFA in DCM) | seplite.compeptide.com |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | seplite.comchempep.com |
| Advantages | - Good for long/difficult sequences- Reduces aggregation- Suitable for hydrophobic peptides- Stable starting materials | seplite.compeptide.compeptide.comnih.gov |
| Disadvantages | Use of hazardous strong acids for final cleavage | nih.govspringernature.com |
To enhance the efficiency of Boc-SPPS, rapid chemistry protocols have been developed. These methods often involve in situ neutralization, where the protonated N-terminus is neutralized concurrently with the coupling of the next activated Boc-amino acid. peptide.com This approach, often utilizing activating agents like HBTU or HATU, minimizes the time the free amine is exposed, thereby reducing the likelihood of aggregation. peptide.com Such protocols have proven effective in the synthesis of challenging peptides. peptide.com
The synthesis of "difficult sequences" is a significant challenge in peptide chemistry. These sequences are often prone to aggregation due to strong intermolecular hydrogen bonding, leading to incomplete reactions and poor yields. bohrium.com The Boc/Bzl strategy can be more advantageous than the alternative Fmoc/tBu strategy for some of these difficult sequences because the repeated acid treatment for Boc deprotection helps to disrupt aggregation. peptide.combohrium.com
The choice of resin and linker is crucial in SPPS as it determines the conditions for the final cleavage of the peptide from the solid support. biosynth.com In Boc-SPPS, the linker must be stable to the repeated TFA treatments used for Boc group removal. peptide.com
Commonly used resins in Boc-SPPS include:
Merrifield Resin (Chloromethylpolystyrene): This is a classic resin where the first Boc-amino acid is typically attached as a cesium salt to form a benzyl ester linkage. chempep.com
PAM Resin (Phenylacetamidomethyl): This resin offers increased stability of the peptide-resin linkage to TFA compared to the Merrifield resin, reducing premature cleavage of the growing peptide chain. chempep.com
MBHA Resin (Methylbenzhydrylamine): This resin is the standard for preparing peptide amides using the Boc strategy. chempep.comiris-biotech.de
BHA Resin (Benzhydrylamine): Also used for the synthesis of peptide amides. chempep.comiris-biotech.de
The final cleavage of the peptide from these resins and the simultaneous removal of the benzyl-based side-chain protecting groups are most commonly achieved using strong acids like liquid hydrogen fluoride (HF). chempep.com This procedure often requires specialized equipment due to the hazardous nature of HF. nih.govspringernature.com Trifluoromethanesulfonic acid (TFMSA) is another strong acid used for this purpose. iris-biotech.de
Table 2: Common Resins and Linkers in Boc-SPPS
| Resin | Linker Type | Final Cleavage Product | Cleavage Conditions | References |
| Merrifield | Chloromethyl | Peptide acid | HF, TFMSA | chempep.comiris-biotech.de |
| PAM | Phenylacetamidomethyl | Peptide acid | HF | chempep.com |
| MBHA | Methylbenzhydrylamine | Peptide amide | HF | chempep.comiris-biotech.de |
| BHA | Benzhydrylamine | Peptide amide | HF | chempep.comiris-biotech.de |
While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of peptide fragments that can be later joined together. In LPPS, all reactants are dissolved in a suitable solvent. rsc.org
Boc-protected amino acids, including this compound, are also extensively used in LPPS. The principles of protection and deprotection are similar to SPPS. The Boc group provides temporary N-terminal protection and is typically removed with an acid like TFA. masterorganicchemistry.com Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to facilitate peptide bond formation. rsc.org Rapid, continuous solution-phase synthesis methods have been developed, demonstrating the applicability of this approach for producing peptides of pharmaceutical interest. acs.org
Orthogonal protecting group strategies are fundamental to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. biosynth.com The most widely used orthogonal combination is the Fmoc/tBu strategy, where the base-labile Fmoc group is used for temporary Nα-protection and acid-labile tert-butyl (tBu) based groups are used for side-chain protection. biosynth.comnih.gov
While the Boc/Bzl strategy is considered quasi-orthogonal due to the use of acids of different strengths for deprotection, Boc protecting groups can be integrated into truly orthogonal schemes. biosynth.comresearchgate.net For instance, a hybrid Fmoc/Boc strategy can be employed. In this approach, Fmoc is used for the α-amino group, while a Boc group might protect a side-chain functionality, such as the ε-amino group of lysine. acs.org This allows for selective deprotection of the side chain under acidic conditions while the Fmoc group remains intact, enabling site-specific modifications of the peptide. acs.org
The use of different protecting groups with distinct chemical labilities, such as Boc (acid-labile), Fmoc (base-labile), and others like Alloc (allyloxycarbonyl, removed by palladium catalysis), allows for complex synthetic strategies, including the synthesis of branched or cyclic peptides. researchgate.netub.edu
Solid-Phase Peptide Synthesis (SPPS) with Boc-Amino Acids
Building Block for Sophisticated Bioactive Architectures
This compound is a specialized chemical entity that serves as a versatile building block in the construction of complex bioactive molecules. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group, an amino-acetic acid (glycine) core, and a C-terminal diethylamide, provides a unique combination of features for advanced chemical synthesis. The Boc group offers a stable yet readily removable shield for the amine, essential for controlled, stepwise assembly in peptide synthesis. peptide.com The diethylamide functional group provides a stable, non-reactive terminus, which can be advantageous in specific synthetic strategies where C-terminal reactivity is undesirable. This compound exemplifies the utility of modified amino acid derivatives in creating sophisticated molecular architectures with tailored properties.
The creation of unnatural amino acids and peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of modern drug discovery, aiming to enhance properties like stability and bioavailability. sigmaaldrich.comnih.gov Boc-protected amino acids are fundamental starting materials in these synthetic pathways. The N-terminal Boc group on this compound ensures that the amine functionality is masked, allowing for selective chemical modifications at other positions.
While the glycine (B1666218) core of this specific molecule is simple, the principles it embodies are broadly applicable. In more complex scenarios, Boc-protected scaffolds are used to construct peptidomimetics with altered backbones or novel side chains. For instance, polymer-bound Boc-linkers have been successfully used to synthesize various peptide mimetics, demonstrating the flexibility of this protection strategy in solid-phase chemistry. nih.gov The synthesis of rigid dipeptide mimics, such as those based on pyrrolizidinone scaffolds, also relies on Boc-protected amino acid precursors to build complex, constrained structures that emulate peptide turns. nih.gov The stability of the Boc group to various coupling conditions makes it an ideal choice for the intricate, multi-step syntheses required to produce these sophisticated non-natural structures.
A significant challenge in the therapeutic use of peptides is their rapid degradation by proteases in the body. A key strategy to overcome this is the incorporation of non-natural D-amino acids in place of their natural L-isomers. This stereochemical inversion renders the peptide bonds adjacent to the D-amino acid resistant to cleavage by most proteases, thereby enhancing the molecule's biostability.
The synthesis of such stabilized peptides relies on the availability of Boc-protected D-amino acids. While this compound itself is achiral (as glycine has no stereocenter), the Boc protection methodology is crucial for the integration of chiral D-amino acids into a growing peptide chain. During solid-phase peptide synthesis (SPPS), a Boc-protected D-amino acid can be coupled just like its L-counterpart, allowing for precise control over the stereochemistry at specific positions within the peptide sequence. This method is a fundamental tool for creating peptide analogs with significantly longer biological half-lives, which is critical for their development as therapeutic agents. sigmaaldrich.com
Cyclic peptides often exhibit superior biological activity, receptor selectivity, and stability compared to their linear counterparts due to their constrained conformation. nih.gov The synthesis of these structures frequently employs Boc-protection strategies. nih.gov A building block like this compound can be incorporated into a linear peptide precursor using established SPPS protocols, where the Boc group serves as the temporary N-terminal protecting group during each coupling cycle. peptide.comnih.gov
For head-to-tail cyclization, the linear peptide is assembled on a solid support, and after selective deprotection, an amide bond is formed between the N- and C-termini. nih.govresearchgate.net While a diethylamide is generally stable, specific synthetic routes could involve its activation or replacement to facilitate cyclization. Alternatively, the Boc-protected amine could be part of a side chain, enabling side-chain-to-side-chain or side-chain-to-backbone cyclization strategies.
In the creation of peptide conjugates, where a peptide is linked to another molecule (like a polymer, a toxin, or a fluorescent tag), controlled synthesis is paramount. The Boc group allows for the stepwise assembly of the peptide portion before it is attached to the conjugation partner. The diethylamide group could also potentially serve as a stable anchoring point or be modified for specific linkage chemistries, making such building blocks valuable in the design of targeted drug delivery systems and diagnostic tools.
| Application | Role of this compound Moiety |
| Synthesis of Peptidomimetics | The Boc-group provides essential N-terminal protection, enabling controlled, stepwise synthesis. The amino-acetic acid core acts as a basic scaffold, and the diethylamide provides a stable C-terminus. |
| Stereochemical Control | While achiral itself, it represents the class of Boc-protected building blocks that are essential for incorporating chiral D-amino acids to enhance biostability against proteases. |
| Cyclic Peptide Construction | The Boc-group is used as a temporary protecting group during the synthesis of the linear precursor on a solid phase. The terminal diethylamide can be part of the final stable cyclic structure or modified for cyclization. |
| Peptide Conjugate Synthesis | The Boc-protected amine allows for the controlled assembly of the peptide before it is conjugated to another molecule. The diethylamide can act as a stable linker or be chemically altered for conjugation. |
| Peptide Nucleic Acid (PNA) Synthesis | The Boc-protected N-(aminoethyl)-glycine structure is a direct analog of the PNA backbone unit, making it a key monomer in Boc-based PNA synthesis strategies. nih.gov |
Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a chain of N-(2-aminoethyl)-glycine units, to which nucleobases are attached. nih.gov This novel backbone is uncharged, resistant to degradation by nucleases and proteases, and binds to complementary DNA or RNA with high affinity and specificity. nih.govsaspublishers.com These properties make PNAs promising tools for diagnostics and antisense therapies. nih.gov
The synthesis of PNA oligomers often utilizes a Boc-protection strategy, which is considered an attractive alternative to other methods. nih.gov In this approach, Boc-protected PNA monomers are sequentially coupled to build the desired sequence. The core structure of Boc-amino-acetic acid is directly related to the PNA backbone unit. A Boc/acyl protecting group strategy has been successfully applied to the solid-phase synthesis of PNA oligomers, highlighting the utility of this methodology. nih.gov The use of Boc-protected monomers is compatible with various coupling reagents and allows for the efficient construction of PNA chains, including complex PNA-DNA chimeras. nih.govsaspublishers.com
Pivotal Contributions to Drug Discovery and Medicinal Chemistry Initiatives
Utilization as a Key Precursor in Pharmaceutical Intermediate Synthesis
The primary role of Boc-amino-acetic acid diethylamide in the pharmaceutical industry is as a versatile precursor for the synthesis of more complex pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. This group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), revealing the primary amine for subsequent reactions. peptide.comchempep.com
This protective strategy is fundamental to its utility. By masking the reactive amino group, chemists can selectively perform reactions on other parts of a molecule or, in this case, use the diethylamide as a stable functional group. Once the desired modifications are complete, the Boc group is cleaved to allow for further elaboration, such as peptide bond formation. Boc-protected amino acids are common intermediates for synthesizing peptides and proteins. fengchengroup.com
For example, N-Boc protected amino acid amides are used as starting materials for the synthesis of hydantoins, a class of compounds with significant importance in medicinal chemistry. researcher.life The structure of this compound makes it an ideal starting point for constructing molecules that require a glycine-like core with a modified C-terminus. This is particularly relevant in the synthesis of peptidomimetics, where the amide bond of the diethylamide offers greater resistance to enzymatic degradation compared to a standard peptide bond or an ester linkage.
The table below details related Boc-glycine derivatives used as building blocks in synthesis, highlighting their common applications.
| Compound Name | CAS Number | Molecular Formula | Key Application |
| Boc-glycine | 4530-20-5 | C₇H₁₃NO₄ | Standard building block in peptide synthesis. peptide.commedchemexpress.com |
| Boc-glycine N-hydroxysuccinimide ester | 3392-07-2 | C₁₁H₁₆N₂O₆ | Activated ester for efficient amide bond formation and bioconjugation. chemimpex.com |
| Boc-glycine hydrazide | 66926-99-6 | C₇H₁₅N₃O₃ | Used for creating peptide fragments and for ligation chemistries. americanchemicalsuppliers.com |
| This compound | N/A | C₁₁H₂₂N₂O₃ | A specialized building block for introducing a stable, lipophilic glycinamide (B1583983) moiety. |
Strategic Deployment in Active Pharmaceutical Ingredient (API) Development
While the Boc group itself is typically removed during the synthesis of a final drug molecule, the core structure it temporarily protects—the glycine (B1666218) diethylamide fragment—can be a crucial component of the final Active Pharmaceutical Ingredient (API). The strategic incorporation of this moiety into a drug candidate is a deliberate design choice aimed at optimizing the molecule's therapeutic properties.
N-acyl amino acids and their amide derivatives are a general class of endogenous signaling molecules, and synthetic analogs are frequently explored in drug development. wikipedia.orgresearchgate.net The diethylamide group, in particular, is a well-known structural feature in pharmacologically active compounds. A classic example is lysergic acid diethylamide (LSD), where the two ethyl groups on the amide nitrogen are critical for its potent activity at serotonin (B10506) receptors. nih.govnih.gov Studies on LSD analogs have shown that the specific conformation and nature of the dialkylamide group are pivotal for high-affinity receptor binding. nih.gov
Enabling Design of Compounds with Tailored Pharmacokinetic and Pharmacodynamic Profiles
The incorporation of the glycine diethylamide scaffold, made possible by precursors like this compound, is a powerful strategy for fine-tuning the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a potential drug.
A significant challenge in drug design is ensuring that the API can be effectively absorbed by the body and reach its site of action. The diethylamide group contributes to an increase in the lipophilicity ("fat-solubility") of a molecule compared to a simple carboxylic acid. This property is critical for its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for drugs targeting the central nervous system.
The structure of the diethylamide moiety has a direct impact on how a drug molecule interacts with its biological target, which in turn determines its efficacy and selectivity. The two ethyl groups provide steric bulk and hydrophobic interaction points that can be optimized to fit precisely into a binding pocket on a receptor or enzyme.
The importance of the amide substituent is clearly illustrated in the development of enzyme inhibitors. For dipeptidyl peptidase-4 (DPP-4) inhibitors, the N-substituted glycine portion of the molecule interacts with the S2 subsite of the enzyme, and modifications here are used to achieve potent and selective inhibition. nih.gov Similarly, research into selective inhibitors for the related enzyme DPP9 showed that careful design of the dipeptide-like structure, including the amide portion, was crucial for achieving high potency and, critically, selectivity over other DPP enzymes like DPP8. uantwerpen.be This ability to tune the structure to preferentially bind to one target over closely related ones is a hallmark of modern drug design and is essential for minimizing off-target side effects.
The following table summarizes how structural modifications to amide-containing compounds can influence biological activity, based on findings from related research.
| Parent Compound/Scaffold | Structural Modification | Impact on Biological Activity | Reference |
| Glycinamide | Conversion to lipophilic N-acyl benzylamide | Gained anticonvulsant activity; improved PK/PD profile. | nih.gov |
| Lysergic Acid | Conversion to Diethylamide (LSD) | Created potent 5-HT₂A receptor agonist activity. | nih.govnih.gov |
| DPP Inhibitor Scaffold | Modification of N-substituted glycine amide | Modulated potency and selectivity for different DPP isozymes. | nih.govuantwerpen.be |
Versatility in Agrochemical and Fine Chemical Synthesis
While the primary applications of this compound are in pharmaceutical research, the principles of its utility extend to the broader fields of agrochemical and fine chemical synthesis. The chemical strategies employed in drug discovery—using protecting groups for selective transformations and functionalizing molecules to achieve specific properties—are universal in advanced organic synthesis. guidechem.com
Building blocks with protected functional groups are valuable in the synthesis of complex molecular targets, including new pesticides, herbicides, and other specialized materials. The glycine backbone is a common structural motif, and the ability to introduce it in a pre-functionalized form as a stable diethylamide can streamline synthetic routes. Although specific examples of this compound in agrochemical literature are not prominent, its nature as a versatile, functionalized intermediate makes it a potentially valuable tool for chemists in these fields who are seeking to create novel, complex molecules with tailored properties.
Prospective Research Directions and Emerging Applications
Development of Novel and Efficient Synthetic Transformations
The synthesis of Boc-amino-acetic acid diethylamide itself represents a fundamental transformation: the formation of an amide bond between Boc-glycine and diethylamine. Standard peptide coupling reagents such as carbodiimides (e.g., DCC, EDCI), phosphonium (B103445) salts (e.g., PyBOP, HBTU), or uranium salts (e.g., HATU) are routinely employed for such transformations. rsc.org A key research direction would be the development of more efficient, greener, and atom-economical methods for its synthesis. This could involve exploring novel catalytic systems that avoid the use of stoichiometric coupling reagents, which generate significant waste.
For instance, the direct amidation of carboxylic acids with amines is a challenging but highly desirable transformation. Research into catalysts based on boron, zirconium, or other earth-abundant metals could provide new pathways for the synthesis of this compound and related structures with higher efficiency and lower environmental impact.
Furthermore, the this compound molecule can serve as a platform for further synthetic modifications. The Boc group, while stable to many reagents, can be selectively removed to liberate the primary amine. nih.gov This amine can then be engaged in a variety of subsequent reactions, such as N-alkylation, N-arylation, or further peptide bond formations. Research into selective transformations that modify other parts of the molecule while the Boc group remains intact would also be of significant value.
A summary of common coupling reagents used in the synthesis of similar Boc-protected amino amides is presented in the table below.
| Coupling Reagent | Description | Typical Reaction Conditions |
| DCC (N,N'-Dicyclohexylcarbodiimide) | A widely used, inexpensive carbodiimide. | DCM or DMF, room temperature |
| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide, facilitating product purification. | Aqueous or organic solvents, often with HOBt |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A phosphonium-based reagent known for high coupling efficiency and low racemization. | DMF or NMP, with a tertiary amine base |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A uranium-based reagent, highly effective for sterically hindered amino acids. | DMF or NMP, with a tertiary amine base |
Exploration of Expanded Catalytic Applications
For example, N-acyl-tert-butyl-carbamates have been shown to be effective in certain cross-coupling reactions due to the electronic nature of the N-C(O) bond. acs.org This suggests that this compound and its derivatives could be explored as ligands or even as substrates in novel catalytic transformations.
A prospective area of research is the use of such compounds in cooperative catalysis, where the amide functionality and another part of the molecule, or a co-catalyst, work in concert to promote a chemical reaction. nih.gov For instance, the Lewis basicity of the amide oxygen and the potential for hydrogen bonding could be harnessed to activate substrates in a stereocontrolled manner.
Innovative Roles in Materials Science and Polymer Chemistry
The incorporation of amino acid-based monomers into polymers is a rapidly growing field, aiming to create biocompatible and biodegradable materials with tailored properties. rsc.org this compound, after modification to include a polymerizable group (e.g., a vinyl or acrylic group), could serve as a functional monomer. The Boc group provides a protected amine that can be deprotected after polymerization to introduce primary amine functionalities along the polymer chain. acs.org
These amine groups can then be used for a variety of post-polymerization modifications, such as grafting other molecules, cross-linking the polymer, or introducing pH-responsive behavior. acs.org The diethylamide group would influence the solubility and thermal properties of the resulting polymer.
The synthesis of well-defined block copolymers containing a this compound-derived block could lead to the formation of self-assembling nanostructures such as micelles or vesicles. acs.org These structures have potential applications in nanotechnology and biomedicine. The ability to control the properties of these materials by simply changing the amino acid component opens up a vast design space for new functional polymers.
Research in this area would focus on the synthesis of polymerizable derivatives of this compound and their subsequent polymerization using techniques such as reversible addition-fragmentation chain-transfer (RAFT) polymerization or other controlled radical polymerization methods. acs.org
Advancements in Targeted Drug Delivery Systems and Prodrug Design
The structural features of this compound make it an intriguing candidate for applications in drug delivery and prodrug design. The Boc group can act as a temporary masking group for an amine, which can be crucial for improving the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME). biointerfaceresearch.com
Prodrug Strategies:
A key concept in drug design is the use of prodrugs, which are inactive or less active precursors that are metabolized into the active drug in the body. nih.gov Boc-protected amino acid derivatives have been explored as prodrugs to enhance the delivery of therapeutic agents. mdpi.com The Boc group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Once inside the target cell or tissue, the Boc group can be cleaved under acidic conditions (such as those found in tumors or endosomes) to release the active compound.
This compound could be investigated as a promoiety to be attached to a parent drug. The diethylamide portion could be fine-tuned to modulate solubility and interactions with biological targets. Research has shown that conjugating amino acids to drugs can facilitate their transport across biological barriers by hijacking amino acid transporters, which are often overexpressed in cancer cells. nih.gov
Targeted Drug Delivery:
The development of drug delivery systems that can specifically target diseased cells while sparing healthy tissue is a major goal in medicine. As mentioned, polymers derived from amino acid-based monomers can self-assemble into nanoparticles for drug encapsulation. nih.gov If this compound were incorporated into such a polymer, the deprotected amine groups on the surface of the nanoparticle could be used to attach targeting ligands, such as antibodies or peptides, that recognize specific receptors on cancer cells.
Furthermore, the pH-responsive nature of polymers containing deprotected amino groups can be exploited for controlled drug release. acs.org In the acidic tumor microenvironment, the protonation of the amines can lead to the swelling or disassembly of the nanoparticle, triggering the release of the encapsulated drug.
The table below summarizes potential research directions and their significance.
| Research Direction | Potential Significance |
| Novel Synthetic Methods | Greener, more efficient, and atom-economical synthesis of amides. |
| Asymmetric Catalysis | Development of new chiral ligands for stereoselective synthesis. |
| Functional Polymers | Creation of biocompatible and biodegradable materials with tunable properties. |
| Prodrug Design | Improved drug delivery and targeting through enhanced ADME properties. |
| Targeted Nanocarriers | Specific delivery of therapeutic agents to diseased cells, reducing side effects. |
Q & A
Q. What are the primary pharmacological targets of LSD, and how can researchers validate receptor binding affinities experimentally?
LSD primarily targets serotonin receptors (5-HT₂A, 5-HT₂B, and 5-HT₂C), with high affinity for 5-HT₂B. To validate binding:
- Use radioligand displacement assays with tritiated LSD to measure competitive binding against reference ligands.
- Employ X-ray crystallography to resolve structural interactions, as demonstrated in the LSD-5-HT₂B receptor complex .
- Validate functional activity via calcium flux assays or cAMP inhibition in transfected cell lines .
Q. What analytical techniques are recommended for quantifying LSD and its metabolites in biological samples?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Detects LSD and metabolites (e.g., 2-oxo-3-hydroxy-LSD) with high sensitivity (LOQ: 0.1 ng/mL in plasma) .
- Gas chromatography-mass spectrometry (GC-MS): Useful for derivatized metabolites in urine .
- Nuclear magnetic resonance (NMR): Critical for structural elucidation of novel derivatives (e.g., 1B-LSD) .
Q. How do researchers control for confounding variables in behavioral studies involving LSD?
- Use double-blind, placebo-controlled designs to minimize bias .
- Standardize environmental factors (light, noise) in animal models to reduce stress-induced variability .
- Employ Latin square designs to counterbalance dosing sequences in human trials .
Advanced Research Questions
Q. How can clinical trials assess LSD’s efficacy in psychiatric disorders while addressing methodological limitations?
- Dose optimization: Use pharmacokinetic data (e.g., terminal half-life: 8.9 ± 5.9 hours) to time outcome assessments .
- Active comparators: Include non-hallucinogenic 5-HT₂A agonists (e.g., lisuride) to isolate psychedelic effects .
- Long-term follow-up: Track outcomes at 6–12 months post-administration to evaluate sustained effects, as done in alcoholism trials .
Q. What strategies resolve contradictions in LSD’s effects on serotonin receptor regulation?
- Species-specific models: Human 5-HT₂B crystal structures reveal binding nuances absent in rodent models .
- Dose-response analysis: Low doses (≤20 µg) may upregulate 5-HT₂A, while high doses (≥100 µg) cause transient downregulation .
- Meta-analysis: Pool data from heterogeneous studies (e.g., differing dosing protocols) to identify consensus effects .
Q. How do structural modifications (e.g., 1B-LSD) alter pharmacological profiles, and what workflows characterize these derivatives?
- Synthetic modifications: Acylated side chains (e.g., 1B-LSD) reduce receptor binding affinity but prolong metabolic stability .
- Integrated workflows:
LC-HRMS for preliminary identification.
1D/2D NMR (¹H, ¹³C, COSY) to confirm regiochemistry.
In vitro binding assays to assess functional activity .
Q. What ethical considerations are critical in human LSD trials, given its history of misuse?
- Informed consent: Disclose risks of hallucinogenic effects and long-term psychological outcomes .
- Safety protocols: Monitor for acute anxiety/reactivations ("flashbacks") using validated scales (e.g., HRS, Pahnke-Richards) .
- Ethics board oversight: Adhere to guidelines from the World Medical Association Declaration of Helsinki .
Data Contradiction Analysis
Example: Variability in LSD’s subjective effects across studies.
- Resolution: Control for set and setting (participant mindset and environment), which significantly modulate responses . Standardize dosing environments (e.g., calming music, trained facilitators) to reduce variability .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
